8-(4-Methoxyphenyl)-8-oxooctanenitrile
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Overview
Description
8-(4-Methoxyphenyl)-8-oxooctanenitrile, also known as MOO-Nitrile, is a chemical compound that has been widely used in scientific research. It is a nitrile derivative of a ketone, which makes it a versatile compound for various applications.
Scientific Research Applications
Nonlinear Optical Properties
A study by Khanzadeh et al. (2018) investigated the nonlinear optical properties of a compound similar to 8-(4-Methoxyphenyl)-8-oxooctanenitrile. They found that these properties, including the nonlinear refractive index and absorption coefficient, are wavelength-dependent. This compound demonstrated a switch from saturable absorption to reverse saturable absorption at a specific wavelength, indicating potential applications in optical technologies (Khanzadeh et al., 2018).
Synthesis and Potential Pharmacological Applications
Research by Shaquiquzzaman et al. (2012) on related pyrimidine-5-carbonitrile derivatives, which include structures similar to 8-(4-Methoxyphenyl)-8-oxooctanenitrile, focused on their synthesis and evaluation for anticonvulsant effects. This suggests potential pharmacological applications for compounds structurally related to 8-(4-Methoxyphenyl)-8-oxooctanenitrile (Shaquiquzzaman et al., 2012).
Fluorescent Labeling Reagents
A study by Nakaya et al. (1999) explored the use of a compound similar to 8-(4-Methoxyphenyl)-8-oxooctanenitrile as a fluorescent labeling reagent for carnitine. They discovered that this compound reacts smoothly with carnitine and can be used in the detection of carnitine at very low levels (Nakaya et al., 1999).
Corrosion Inhibition
Bouklah et al. (2006) investigated the thermodynamic properties of a compound similar to 8-(4-Methoxyphenyl)-8-oxooctanenitrile for its application as a corrosion inhibitor for steel in sulfuric acid. The study found that the compound exhibited excellent inhibitory efficiency, suggesting potential industrial applications in corrosion prevention (Bouklah et al., 2006).
Antimicrobial Activity
Puthran et al. (2019) synthesized Schiff bases using derivatives structurally related to 8-(4-Methoxyphenyl)-8-oxooctanenitrile and evaluated their antimicrobial activity. This implies the potential of 8-(4-Methoxyphenyl)-8-oxooctanenitrile derivatives in developing antimicrobial agents (Puthran et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as elacestrant , have been found to bind to estrogen receptor-alpha (ERα) and act as selective estrogen receptor degraders (SERDs) .
Mode of Action
Based on the similarity to elacestrant , it may interact with its targets by blocking the transcriptional activity of the ER and promoting its degradation . This interaction could lead to the inhibition of estrogen-mediated growth signaling, which is crucial for certain types of cancer .
Biochemical Pathways
Compounds like elacestrant that act as SERDs can affect the estrogen receptor pathway, leading to the degradation of the estrogen receptor and inhibition of estrogen-mediated growth signaling .
Pharmacokinetics
Similar compounds like elacestrant are orally bioavailable , suggesting that 8-(4-Methoxyphenyl)-8-oxooctanenitrile might also have good oral bioavailability.
Result of Action
Based on the potential mode of action, it could lead to the degradation of the estrogen receptor and inhibition of estrogen-mediated growth signaling, potentially slowing the growth of certain types of cancer .
properties
IUPAC Name |
8-(4-methoxyphenyl)-8-oxooctanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-14-10-8-13(9-11-14)15(17)7-5-3-2-4-6-12-16/h8-11H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKFVZAMKFUICT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCCCCCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645196 |
Source
|
Record name | 8-(4-Methoxyphenyl)-8-oxooctanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Methoxyphenyl)-8-oxooctanenitrile | |
CAS RN |
898786-68-0 |
Source
|
Record name | 8-(4-Methoxyphenyl)-8-oxooctanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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